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Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.
Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.
Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.
These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.
| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
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N-tert-Butoxycarbonyl Serotonin | 53157-48-5 | C15H20N2O3 |
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5-Hydroxy-1H-indole-3-carbaldehyde | 3414-19-5 | C9H7NO2 |
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5,6-Dihydroxyindole | 3131-52-0 | C8H7NO2 |
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5-Hydroxy-1H-indole-3-carbonitrile | 197512-21-3 | C9H6N2O |
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4-Hydroxy-2-methylindole | 35320-67-3 | C9H9NO |
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1H-indol-3-ol | 480-93-3 | C8H7NO |
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Indigo | 482-89-3 | C16H10N2O2 |
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6-Hydroxyindole | 1953-54-4 | C8H7NO |
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1H-indol-6-ol | 2380-86-1 | C8H7NO |
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2-(5-hydroxy-1H-indol-3-yl)acetonitrile | 100929-86-0 | C10H8N2O |
関連文献
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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